![molecular formula C13H12F3N3O B3009072 5-甲基-4-({[3-(三氟甲基)苄基]氨基}亚甲基)-2,4-二氢-3H-吡唑-3-酮 CAS No. 477850-62-7](/img/structure/B3009072.png)

5-甲基-4-({[3-(三氟甲基)苄基]氨基}亚甲基)-2,4-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

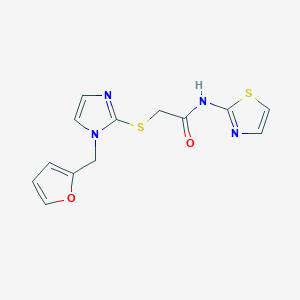

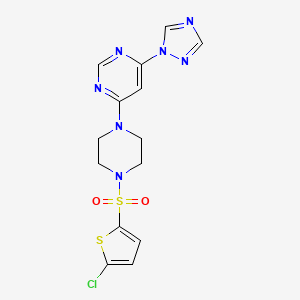

The compound is a pyrazolone derivative with a trifluoromethyl group attached to a benzyl group. Pyrazolones are a class of compounds that have been widely studied for their diverse biological activities . The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to enhance the biological activity of many drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazolone core with a trifluoromethyl benzyl group attached. The trifluoromethyl group could potentially influence the electronic properties of the molecule, which may affect its reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazolone core and the trifluoromethyl benzyl group. Pyrazolones can undergo a variety of reactions, including condensation, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .科学研究应用

Agricultural and Forestry Plant Fungicide

This compound has been reported to be useful in the preparation of agents for the prevention and treatment of plant fungal diseases in agriculture and forestry . Its trifluoromethyl group may enhance the fungicidal activity due to its lipophilic nature, allowing better penetration into fungal cells.

Organic Synthesis Intermediate

The presence of both an amino group and a trifluoromethyl group makes this compound a valuable intermediate in organic synthesis . It can be used to synthesize a wide range of other compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry Building Block

In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features are beneficial in creating molecules with potential biological activity, particularly those containing hindered amine motifs .

Synthesis of PET Radioligands

The compound’s derivatives are being explored as prospective PET radioligands for the open channel of the NMDA receptor . This is particularly relevant for research into neurodegenerative disorders such as Alzheimer’s and epilepsy.

Development of CGRP Receptor Antagonists

The compound has potential applications in the development of CGRP (calcitonin gene-related peptide) receptor antagonists . These antagonists are significant in the treatment of conditions like migraines, as they can inhibit the neurotransmitter involved in pain transmission.

Synthesis of Phenylcarbamate Derivatives

It may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, which has applications in various chemical research fields .

作用机制

Target of Action

Compounds with atrifluoromethyl group have been known to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs bylowering the pKa of the cyclic carbamate , which allows for a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been known to participate inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can potentially influence these properties, as it can affect the molecule’slipophilicity and metabolic stability .

Result of Action

The presence of a trifluoromethyl group in a molecule can potentially enhance itsdrug potency .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-8-11(12(20)19-18-8)7-17-6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIPSLZAUBKYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)